(S)-3-Amino-3-cyclohexylpropanoic acid hydrochloride
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Overview
Description
(S)-3-Amino-3-cyclohexylpropanoic acid hydrochloride is a chiral amino acid derivative. It is known for its unique structure, which includes a cyclohexyl group attached to the beta-carbon of the amino acid backbone. This compound is often used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3-cyclohexylpropanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohexylacetonitrile.
Hydrolysis: Cyclohexylacetonitrile is hydrolyzed to form cyclohexylacetic acid.
Amidation: The cyclohexylacetic acid is then converted to its corresponding amide.
Reduction: The amide is reduced to form the primary amine.
Resolution: The racemic mixture of the amine is resolved to obtain the (S)-enantiomer.
Hydrochloride Formation: Finally, the (S)-3-Amino-3-cyclohexylpropanoic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated resolution techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-3-cyclohexylpropanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The amino group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of acylated or sulfonylated derivatives.
Scientific Research Applications
(S)-3-Amino-3-cyclohexylpropanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-3-Amino-3-cyclohexylpropanoic acid hydrochloride involves its interaction with specific molecular targets. It is known to modulate certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence neurotransmitter systems and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
®-3-Amino-3-cyclohexylpropanoic acid hydrochloride: The enantiomer of the (S)-form.
Cyclohexylalanine: A similar compound with a cyclohexyl group attached to the alpha-carbon.
Cyclohexylglycine: Another similar compound with a cyclohexyl group attached to the alpha-carbon.
Uniqueness
(S)-3-Amino-3-cyclohexylpropanoic acid hydrochloride is unique due to its specific chiral configuration and the position of the cyclohexyl group. This gives it distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(3S)-3-amino-3-cyclohexylpropanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c10-8(6-9(11)12)7-4-2-1-3-5-7;/h7-8H,1-6,10H2,(H,11,12);1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHIZRPOMNZQAX-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@H](CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1956437-96-9 |
Source
|
Record name | (3S)-3-amino-3-cyclohexylpropanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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